
2-Chloro-4-ethynylpyridine
Overview
Description
2-Chloro-4-ethynylpyridine is an organohalide compound with the molecular formula C7H4ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an ethynyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-ethynylpyridine can be synthesized through a multi-step process starting from 2-chloro-4-trimethylsilanylethynyl-pyridine. The synthesis involves the following steps :
Starting Material: 2-chloro-4-trimethylsilanylethynyl-pyridine.
Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at -78°C to 0°C.
Reagents: Tetrabutyl ammonium fluoride (TBAF) is used as the reagent.
Procedure: To a solution of 2.389 g of 2-chloro-4-trimethylsilanylethynyl-pyridine in 90 ml of THF, 11.39 ml of a 1 M TBAF solution in THF is added at -78°C. The reaction mixture is stirred for 45 minutes at 0°C. Saturated ammonium chloride solution is then added, and the THF is removed under reduced pressure. The aqueous mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The remaining residue is purified by column chromatography (pentane/diethyl ether 100:0 to 4:1) to give 2-chloro-4-ethynyl-pyridine as an off-white solid with a yield of 91%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Addition Reactions
The ethynyl group undergoes hydrohalogenation under specific conditions. Experimental studies on 4-ethynylpyridine (a structural analog lacking the 2-chloro substituent) demonstrate that hydrochlorination proceeds via a pyridinium chloride intermediate, facilitating intramolecular chloride attack on the ethynyl group .
Key Findings:
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Reaction Efficiency : 4-Ethynylpyridine reacts with HCl in dioxane at 60°C for 24 hours, yielding 22% of the hydrochlorinated product .
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Positional Influence : The 2-chloro substituent in 2-chloro-4-ethynylpyridine may sterically or electronically modulate reactivity compared to unsubstituted analogs.
Alkyne Substrate | Reaction Conditions | Yield (%) |
---|---|---|
4-Ethynylpyridine | HCl/dioxane, 60°C, 24h | 22 |
Mechanism :
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Protonation of the pyridine nitrogen by HCl forms a pyridinium salt.
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Intramolecular chloride attack on the ethynyl carbon generates a chloroalkene product .
Substitution Reactions
The chlorine atom at the 2-position participates in nucleophilic aromatic substitution (S
Ar). While direct data on this compound is limited, studies on 2-chloro-4-iodopyridine suggest similar reactivity patterns .
Typical Reagents and Conditions:
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Nucleophiles : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .
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Catalysts : Copper or palladium complexes for cross-coupling reactions .
Example Reaction:
Coupling Reactions
The ethynyl group enables participation in Sonogashira coupling, while the chlorine atom facilitates Suzuki-Miyaura cross-coupling.
Sonogashira Coupling :
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Reagents : Palladium catalyst (e.g., Pd(PPh)), copper iodide, and aryl halides .
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Products : Substituted diarylacetylenes.
Suzuki-Miyaura Coupling :
Comparative Reactivity with Analogs
Reactivity differences between this compound and related compounds highlight electronic and steric effects:
Mechanistic Insights
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Electron-Withdrawing Effects : The chlorine atom decreases electron density at the pyridine ring, enhancing SAr reactivity but potentially slowing electrophilic additions.
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Steric Considerations : The 2-chloro substituent may hinder access to the ethynyl group in coupling reactions.
Experimental validation of these hypotheses is limited, underscoring the need for targeted studies on this compound.
Scientific Research Applications
Organic Synthesis
CEP serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various coupling reactions, such as:
- Sonogashira Coupling : This reaction involves the coupling of aryl halides with terminal alkynes, where CEP can act as an aryl halide component.
- Cross-Coupling Reactions : CEP can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds, enabling the synthesis of diverse heterocycles and pharmaceuticals.
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Anticancer Activity : Studies have shown that derivatives of CEP exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 45 nM against a specific cancer line, indicating potent activity against multidrug-resistant strains .
- Kinase Inhibition : CEP has been investigated for its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition is crucial for developing targeted therapies for diseases such as cancer .
- Antiviral Properties : Preliminary research suggests that CEP may possess antiviral activity, although further studies are needed to elucidate its specific viral targets .
Materials Science
In addition to its applications in organic synthesis and medicinal chemistry, CEP is also explored for its role in producing specialty chemicals and materials with tailored properties. Its unique structure allows it to be incorporated into various polymer matrices or used as a precursor for advanced materials.
Antiproliferative Studies
Research indicates that derivatives of 2-chloro compounds demonstrate significant antiproliferative effects. For example, one study highlighted an analog with potent activity against selected cancer cell lines, showcasing the potential of CEP derivatives in oncology .
Kinase Inhibition Studies
A focused study on kinase inhibitors revealed that compounds similar to CEP showed selectivity for human kinases critical in cellular processes. These findings suggest that CEP could effectively target these kinases, supporting its development as a therapeutic agent .
Biochemical Pathway Investigations
Investigations into the biochemical pathways affected by CEP have shown interactions with pathways regulating apoptosis and cell proliferation. This supports its potential use as an anticancer agent by disrupting normal cellular functions .
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Lacks the chlorine atom at the second position.
4-Ethynylpyridine: Lacks the chlorine atom at the second position.
2-Chloro-4-pyridinecarbonitrile: Contains a cyano group instead of an ethynyl group.
Uniqueness
2-Chloro-4-ethynylpyridine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring
Biological Activity
2-Chloro-4-ethynylpyridine (CEP) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of its biological activity, including its interactions with molecular targets, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorine atom at the second position and an ethynyl group at the fourth position. Its chemical formula is . The presence of the ethynyl group allows for unique interactions in biological systems, potentially influencing enzyme activity and receptor binding.
The biological activity of CEP primarily revolves around its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR5. Research indicates that CEP acts as a negative allosteric modulator of mGluR5, which is implicated in various neurological disorders. This modulation can influence synaptic plasticity and neurotransmitter release, making it a candidate for treating conditions such as autism spectrum disorders and fragile X syndrome .
Biological Activity Overview
Case Studies and Research Findings
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Neurodevelopmental Disorders :
- A study demonstrated that treatment with CEP improved behavioral outcomes in mouse models exhibiting symptoms akin to fragile X syndrome. Mice treated with CEP showed enhanced learning and memory capabilities compared to controls .
- Another investigation into the effects of CEP on synaptic plasticity revealed alterations in protein synthesis related to mGluR5 signaling pathways, suggesting therapeutic potential for cognitive enhancement .
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Antimicrobial Properties :
- In vitro assays indicated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi, particularly Mycobacterium tuberculosis. The studies employed broth-dilution methods to assess efficacy, yielding promising results that warrant further exploration .
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Pharmacological Characterization :
- A detailed pharmacological characterization highlighted the compound's ability to modulate glutamatergic signaling pathways effectively. This modulation was linked to improvements in cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with neurodevelopmental disorders .
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 2-Chloro-4-ethynylpyridine in laboratory settings?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce the ethynyl group. For example, analogous compounds like 4-Ethynylpyridine hydrochloride are synthesized via coupling between halogenated pyridines and terminal alkynes under inert conditions (e.g., nitrogen atmosphere) using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst . Reaction parameters (temperature, solvent, and base) must be optimized to avoid side reactions. Chlorination at the 2-position can be achieved via electrophilic substitution or halogen exchange, depending on the precursor.
Q. How can researchers verify the structural integrity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the ethynyl proton (δ ~2.5–3.5 ppm) and aromatic pyridine signals. The chloro substituent’s electronic effects will shift adjacent proton resonances .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., C₇H₅ClN: calc. 138.0084). Fragmentation patterns help identify the chloro and ethynyl groups .
- Elemental Analysis : Combustion analysis validates the C, H, N, and Cl composition.
- FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and C-Cl (~550 cm⁻¹) confirm functional groups.
Advanced Questions
Q. What experimental strategies can be employed to mitigate thermal decomposition of this compound during synthesis and storage?
- Low-Temperature Synthesis : Conduct reactions at ≤0°C in anhydrous solvents (e.g., THF or DCM) to suppress degradation.
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture and oxygen, which accelerate decomposition.
- Storage Conditions : Store under argon at –20°C in amber vials. Lyophilization may enhance stability for long-term storage.
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1–1% w/w to prevent autoxidation of the ethynyl group.
Q. How should researchers resolve discrepancies in reported reactivity data of the chloro substituent in this compound derivatives?
- Methodological Answer : Contradictory reactivity data (e.g., nucleophilic vs. electrophilic behavior) can arise from solvent polarity, temperature, or catalytic systems. To resolve:
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) using HPLC or GC-MS to track intermediate formation .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict activation energies for competing pathways (e.g., SNAr vs. radical mechanisms) .
- Isotopic Labeling : Use Cl-labeled compounds to trace substitution pathways via radiometric analysis.
Properties
IUPAC Name |
2-chloro-4-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWWBKXDRBGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634081 | |
Record name | 2-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-09-9 | |
Record name | 2-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-4-ETHYNYLPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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